Cas no 119626-74-3 (19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,16a,23E)-)

19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,16a,23E)- structure
119626-74-3 structure
Product Name:19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,16a,23E)-
CAS-nummer:119626-74-3
MF:C39H56O12
MW:716.854753494263
CID:172204
PubChem ID:5281325
Update Time:2025-04-19

19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,16a,23E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,16a,23E)-
    • [(3S,4S,5R,6S)-5-acetyloxy-6-[[(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3-oxo-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]ph
    • 19-Norlanosta-1,5,23-triene-3,22-dione,16-[(2,4-di-O-acetyl-a-L-arabinopyranosyl)oxy]-2,20,25-trihydroxy-9-methyl-, (9b,10a,1
    • Q27108322
    • Spinoside A
    • [(3S,4S,5R,6S)-5-acetyloxy-6-[[(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3-oxo-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-hydroxyoxan-3-yl] acetate
    • 119626-74-3
    • DTXSID90415104
    • CHEBI:9229
    • C08809
    • (-)-Spinoside A
    • Inchi: 1S/C39H56O12/c1-20(40)49-26-19-48-33(30(29(26)44)50-21(2)41)51-25-18-38(9)27-12-11-22-23(17-24(42)32(45)35(22,5)6)36(27,7)15-16-37(38,8)31(25)39(10,47)28(43)13-14-34(3,4)46/h11,13-14,17,23,25-27,29-31,33,42,44,46-47H,12,15-16,18-19H2,1-10H3/b14-13+/t23-,25-,26+,27-,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1
    • InChI-sleutel: UODJOGKPOAZZHT-OCCINUARSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@H](CO1)OC(C)=O)O)OC(C)=O)[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)C(C(=C[C@H]4[C@]3(C)CC[C@]2(C)[C@H]1[C@@](C(/C=C/C(C)(C)O)=O)(C)O)O)=O

Berekende eigenschappen

  • Exacte massa: 716.377177
  • Monoisotopische massa: 716.377177
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 186
  • XLogP3: 3.4

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 817.1°Cat760mmHg
  • Vlampunt: 243.7°C
  • Brekindex: 1.579
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk